molecular formula C26H26N4S B10930942 1,1-dibenzyl-3-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiourea

1,1-dibenzyl-3-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B10930942
M. Wt: 426.6 g/mol
InChI Key: YVQPPTRTRPEAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-DIBENZYL-N’-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a unique structure with a pyrazole ring and multiple benzyl groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIBENZYL-N’-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA typically involves the reaction of benzylamine derivatives with isothiocyanates. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The process involves the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the thiourea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-DIBENZYL-N’-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,N-DIBENZYL-N’-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and antitumor properties, making it a potential candidate for drug development.

    Medicine: Its ability to interact with various biological targets makes it useful in medicinal chemistry for the design of new therapeutic agents.

    Industry: The compound is used in the production of polymers, adhesives, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-DIBENZYL-N’-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, while the benzyl and pyrazole rings can participate in hydrophobic interactions and π-π stacking. These interactions enable the compound to modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIBENZYL-N’-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA
  • N,N-DIMETHYLBENZYLAMINE
  • DIARYL SULFIDES

Uniqueness

N,N-DIBENZYL-N’-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA stands out due to its unique combination of a pyrazole ring and multiple benzyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its significance.

Properties

Molecular Formula

C26H26N4S

Molecular Weight

426.6 g/mol

IUPAC Name

1,1-dibenzyl-3-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]thiourea

InChI

InChI=1S/C26H26N4S/c1-21-9-8-14-24(17-21)20-30-16-15-25(28-30)27-26(31)29(18-22-10-4-2-5-11-22)19-23-12-6-3-7-13-23/h2-17H,18-20H2,1H3,(H,27,28,31)

InChI Key

YVQPPTRTRPEAAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)NC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.